REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]([OH:10])[CH2:8][CH3:9])[S:5][CH:6]=1>ClCCl.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:10])[CH2:8][CH3:9])[S:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C(CC)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
130 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the medium is stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentration and chromatography on silica gel (eluent: 9 heptane/1 ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |